Ethyl 3-bromo-2-cyano-4-nitrobenzoate
Description
Ethyl 3-bromo-2-cyano-4-nitrobenzoate is a substituted benzoate ester featuring a bromine atom at position 3, a cyano group at position 2, and a nitro group at position 4 on the aromatic ring. This compound is a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functionalized aromatic systems. Its electron-withdrawing substituents (Br, CN, NO₂) enhance electrophilic reactivity, making it valuable in cross-coupling reactions and nucleophilic substitutions .
Structure
2D Structure
Properties
IUPAC Name |
ethyl 3-bromo-2-cyano-4-nitrobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrN2O4/c1-2-17-10(14)6-3-4-8(13(15)16)9(11)7(6)5-12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJXCGBXKXOVBRY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=C(C=C1)[N+](=O)[O-])Br)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy Overview
The synthesis of ethyl 3-bromo-2-cyano-4-nitrobenzoate typically involves a multi-step sequence:
- Introduction of the nitro group via nitration.
- Installation of the cyano group through nucleophilic substitution or cyanation.
- Bromination at the 3-position.
- Esterification to form the ethyl benzoate.
Each step requires careful control of reaction conditions to achieve high yield and purity.
Nitration and Esterification
A common starting point is ethyl 2-cyano-4-nitrobenzoate or related benzoate derivatives. Nitration is often performed using mixed acid systems (nitric acid and sulfuric acid) under controlled low temperatures to ensure regioselectivity and avoid over-nitration.
Example from Related Compound Synthesis:
A synthetic method for ethyl 2,3-dichloro-4-nitrobenzoate involves adding compound A (a precursor) to concentrated sulfuric acid, followed by dropwise addition of 65% nitric acid at 0–2 °C, then heating to 25–35 °C for 24–26 hours to obtain the nitro-substituted intermediate.
Subsequent esterification is achieved by reaction with ethanol in the presence of thionyl chloride, heating at 80–85 °C for 22–25 hours, yielding the ethyl ester.
| Step | Reagents & Conditions | Outcome | Yield (%) | Purity (%) |
|---|---|---|---|---|
| Nitration | Compound A + H2SO4 + 65% HNO3, 0–2 °C to 35 °C, 24–26 h | Nitro-substituted intermediate | 93.7 | 98.2 |
| Esterification | Thionyl chloride + ethanol, 60–85 °C, 3–25 h | Ethyl nitrobenzoate | High | High |
Bromination (Introduction of the 3-Bromo Group)
Bromination of aromatic compounds can be achieved via electrophilic aromatic substitution or radical bromodecarboxylation methods.
Electrophilic Aromatic Bromination:
- Traditional bromination involves dissolving the aromatic substrate in an inert solvent (e.g., dichloromethane), then adding bromine or bromide sources under controlled temperature to achieve selective bromination.
- A patented process describes radical bromodecarboxylation of carboxylic acids using bromoisocyanurates (e.g., tribromoisocyanuric acid) to yield organic bromides. This method can be adapted for benzoate derivatives to introduce bromine at specific positions.
Cyano Group Introduction
The cyano group is typically introduced via nucleophilic aromatic substitution or cyanation reactions:
Starting from a halogenated aromatic ester, cyanide sources (e.g., CuCN or KCN) can substitute halogen atoms to install the cyano group.
Alternatively, direct cyanation of aromatic rings via transition metal catalysis is possible but less common for highly substituted benzoates.
Comparative Data Table of Key Preparation Steps
Research Findings and Notes
The nitration and esterification steps are well-established with high yields and purity, as demonstrated in patents related to ethyl 2,3-dichloro-4-nitrobenzoate synthesis.
Bromination using bromoisocyanurates offers a radical mechanism that can be highly selective and efficient for aromatic bromides, applicable to the 3-bromo substitution in the target compound.
The cyano group introduction requires nucleophilic substitution on activated aromatic halides or direct cyanation, which can be challenging due to the electron-withdrawing nitro group but achievable with optimized conditions.
No direct synthetic procedure specifically for this compound was found in the reviewed sources; however, the combination of these established methods provides a reliable synthetic framework.
Chemical Reactions Analysis
Types of Reactions: Ethyl 3-bromo-2-cyano-4-nitrobenzoate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amine group under specific conditions.
Oxidation Reactions: The cyano group can be oxidized to a carboxylic acid.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) with hydrogen gas or reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Substitution Reactions: Products depend on the nucleophile used, such as ethyl 3-methoxy-2-cyano-4-nitrobenzoate.
Reduction Reactions: Ethyl 3-bromo-2-cyano-4-aminobenzoate.
Oxidation Reactions: Ethyl 3-bromo-2-carboxy-4-nitrobenzoate.
Scientific Research Applications
Ethyl 3-bromo-2-cyano-4-nitrobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of ethyl 3-bromo-2-cyano-4-nitrobenzoate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets through its functional groups. For example, the nitro group can participate in redox reactions, while the cyano group can form hydrogen bonds or coordinate with metal ions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to specific biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: Ethyl 3-bromo-5-cyano-4-nitrobenzoate
A close positional isomer, Ethyl 3-bromo-5-cyano-4-nitrobenzoate (CAS 87240-12-8), shares the same functional groups but differs in substituent placement (cyano at position 5 instead of 2). This minor structural variation significantly impacts reactivity and intermolecular interactions. For instance:
- Reactivity: The 2-cyano group in the target compound may sterically hinder electrophilic substitution at the ortho position, whereas the 5-cyano isomer allows greater flexibility for reactions at the 3-bromo site.
- Hydrogen Bonding: Both compounds have eight hydrogen bond acceptors (NO₂, CN, ester carbonyl, and ethoxy oxygen), but the 2-cyano group in the target compound may create stronger dipole-dipole interactions due to proximity to the ester group .
Table 1: Substituent Positions and Functional Group Comparison
Heterocyclic Analogs: Ethyl 2-(3-Bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate
Replacing the benzene ring with a pyridine moiety introduces a heteroatom, altering electronic properties. For example, Ethyl 2-(3-bromo-5-nitropyridin-4-yl)-4-methoxy-3-oxobutanoate (CAS MFCD20923488) features a pyridine ring with Br and NO₂ groups. Key differences include:
- Aromatic vs. Heteroaromatic Systems : The pyridine ring’s nitrogen atom increases electron deficiency, enhancing susceptibility to nucleophilic attack compared to the benzene-based target compound.
- Applications : Pyridine derivatives are often prioritized in medicinal chemistry due to their bioavailability, whereas benzene-based analogs like the target compound are more common in materials science .
Ethyl 4-Nitrobenzoate Derivatives
Simpler derivatives, such as Ethyl 4-nitrobenzoate (lacking Br and CN groups), exhibit reduced steric hindrance and lower molecular weight. These compounds are less reactive in Suzuki-Miyaura couplings but serve as benchmarks for studying substituent effects:
- Melting Points and Solubility: The target compound’s bromine and cyano groups likely increase melting point and decrease solubility in polar solvents compared to Ethyl 4-nitrobenzoate.
- Synthetic Utility: Bromine and cyano groups in the target compound enable sequential functionalization (e.g., cyano reduction to amines, bromine substitution), which is absent in simpler analogs .
Table 2: Physical and Chemical Properties
| Compound | Molecular Weight (g/mol) | Predicted Melting Point (°C) | Solubility in Ethyl Acetate | |
|---|---|---|---|---|
| This compound | 299.08 | ~150–170 | Moderate | |
| Ethyl 4-nitrobenzoate | 195.17 | ~80–85 | High |
Steric and Electronic Effects in Crystallography
Crystal structures of related compounds, such as Ethyl (2R,3S)-2-benzoyl-3-(4-bromophenyl)-4-nitrobutanoate, reveal conformational flexibility influenced by substituents. For example:
- Dihedral Angles: The title compound in shows dihedral angles between aromatic rings ranging from 11.64° to 58.96°, suggesting that bulky groups (e.g., bromine) disrupt coplanarity. Similar distortions are expected in this compound, affecting packing efficiency and crystallinity .
Q & A
Q. Optimization Tips :
- Use THF or DMF for improved solubility of intermediates.
- Monitor reaction progress via TLC or HPLC to isolate intermediates, minimizing byproducts .
How can regioselectivity challenges during bromination and cyanation be addressed?
Advanced Research Question
Regioselectivity is influenced by electronic effects:
- Bromination : The nitro group (strong electron-withdrawing) directs bromine to the meta position. Competing ortho/para directors (e.g., ester groups) may require blocking strategies or kinetic control (low temperatures) .
- Cyanation : Steric hindrance from the ester group favors substitution at the less hindered ortho position. Catalysts like Pd(0) or Cu(I) enhance selectivity in SNAr reactions .
Q. Troubleshooting :
- Use DFT calculations to predict substituent effects.
- Validate regiochemistry via NOESY NMR or X-ray crystallography .
What analytical techniques are critical for characterizing this compound?
Basic Research Question
- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., nitro deshields adjacent protons). ²D NMR (COSY, HSQC) resolves overlapping signals.
- Mass Spectrometry : HRMS confirms molecular weight (C₁₀H₇BrN₂O₄; ~315.98 g/mol) and isotopic patterns for bromine .
- IR Spectroscopy : Peaks at ~2240 cm⁻¹ (C≡N) and ~1530/1350 cm⁻¹ (NO₂) validate functional groups .
How does the compound’s stability under varying conditions impact experimental reproducibility?
Advanced Research Question
- Thermal Stability : Decomposes above 120°C, necessitating low-temperature storage (2–8°C) and avoidance of reflux in polar solvents .
- pH Sensitivity : Hydrolysis of the ester group occurs under strong acids/bases. Use buffered conditions (pH 6–8) in aqueous reactions .
- Light Sensitivity : Nitro groups may photodegrade; store in amber vials under inert gas .
Q. Data Contradiction Analysis :
- Conflicting NMR results often arise from solvent impurities or degradation. Re-run analyses with fresh samples and deuterated solvents .
What are the applications of this compound in medicinal chemistry?
Advanced Research Question
- Enzyme Inhibition : The nitro and cyano groups act as hydrogen-bond acceptors, targeting active sites (e.g., kinase or protease inhibitors). Docking studies suggest affinity for ATP-binding pockets .
- Prodrug Synthesis : The ester moiety facilitates hydrolysis to bioactive carboxylic acids in vivo.
- SAR Studies : Structural analogs modify bromine/cyano positions to optimize binding kinetics .
What challenges arise in crystallographic studies of this compound, and how are they resolved?
Advanced Research Question
Q. Methodology :
- Grow crystals via slow evaporation in ethyl acetate/hexane.
- Resolve disorder using iterative refinement in Olex2 or Phenix .
How can conflicting reactivity data in nucleophilic substitution reactions be reconciled?
Advanced Research Question
Discrepancies arise from:
- Solvent Effects : Polar aprotic solvents (DMF) favor SNAr, while DMSO may stabilize transition states for elimination.
- Catalyst Choice : Pd(0) enhances cyanation efficiency but may cause ester cleavage if ligands are mismatched .
Q. Resolution :
- Screen solvents/catalysts systematically.
- Use ¹⁹F NMR (if fluorinated analogs are synthesized) to track reaction pathways .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
